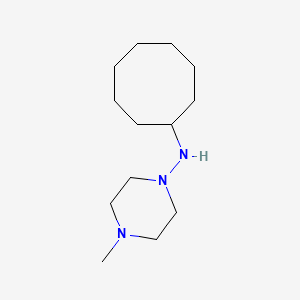
N-cyclooctyl-4-methyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-4-methyl-1-piperazinamine (COMPA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-methyl-1-piperazinamine is not fully understood, but several studies have reported that it acts as a selective serotonin reuptake inhibitor (SSRI). This compound has been shown to inhibit the reuptake of serotonin in the brain, leading to an increase in the levels of serotonin, which is a neurotransmitter involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have reported that this compound increases the levels of serotonin in the brain, leading to an antidepressant-like effect. This compound has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-cyclooctyl-4-methyl-1-piperazinamine in lab experiments is its selective serotonin reuptake inhibition activity, which makes it a potential candidate for the development of antidepressant drugs. This compound has also been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of analgesic and anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions can be explored in the field of N-cyclooctyl-4-methyl-1-piperazinamine research. One of the potential future directions is the development of this compound-based antidepressant drugs. This compound has been shown to have an antidepressant-like effect in animal models of depression, and further studies can be conducted to evaluate its efficacy and safety in humans. Another potential future direction is the development of this compound-based analgesic and anti-inflammatory drugs. This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation, and further studies can be conducted to evaluate its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound (this compound) is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been studied extensively for its pharmacological properties, and several studies have reported its potential as an antidepressant, analgesic, and anti-inflammatory agent. Further research can be conducted to explore its potential as a therapeutic agent in humans.
Synthesis Methods
The synthesis of N-cyclooctyl-4-methyl-1-piperazinamine involves the reaction of cyclooctanone with methylamine to form N-cyclooctyl-4-methyl-piperidin-4-one, which is then reacted with hydrazine hydrate to form this compound. The synthesis of this compound has been reported in several studies, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
Scientific Research Applications
N-cyclooctyl-4-methyl-1-piperazinamine has been studied extensively for its pharmacological properties, and several studies have reported its potential therapeutic applications. One of the significant research applications of this compound is its potential as an antidepressant. Studies have shown that this compound has an antidepressant-like effect in animal models of depression. This compound has also been studied for its potential as an analgesic and anti-inflammatory agent. Studies have reported that this compound has analgesic and anti-inflammatory effects in animal models of pain and inflammation.
properties
IUPAC Name |
N-cyclooctyl-4-methylpiperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-9-11-16(12-10-15)14-13-7-5-3-2-4-6-8-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOSHHAKXZULSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)


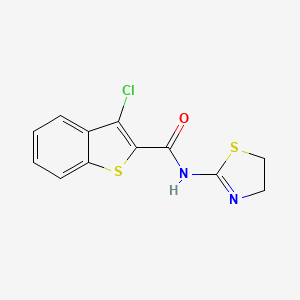
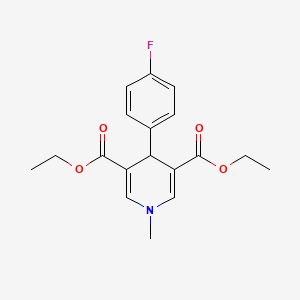
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
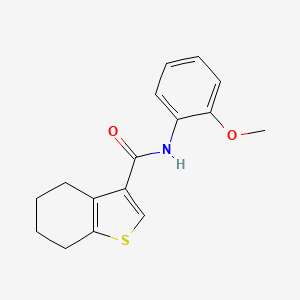
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)

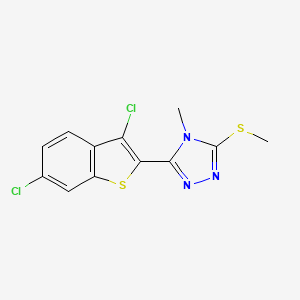


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
